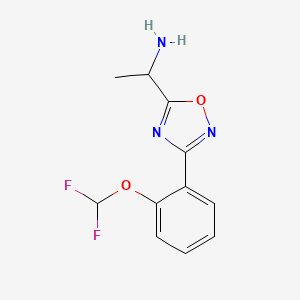

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

説明

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-(difluoromethoxy)phenyl group and at the 5-position with an ethanamine moiety. The ethanamine chain may contribute to bioactivity, as similar structures are associated with interactions at G protein-coupled receptors (GPCRs) or ion channels .

特性

分子式 |

C11H11F2N3O2 |

|---|---|

分子量 |

255.22 g/mol |

IUPAC名 |

1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3 |

InChIキー |

WMYBWNFNPTYTRD-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N |

製品の起源 |

United States |

準備方法

1-(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)エタンアミンの合成は、通常、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。

オキサジアゾール環の形成: これは、適切な前駆体、例えばヒドラジドを、適切なカルボン酸誘導体と酸性または塩基性条件下で環化することにより実現できます。

ジフルオロメトキシ基の導入: このステップには、フェノール誘導体を、ジフルオロメチルエーテルなどのジフルオロメチル化剤と制御された条件下で反応させることが含まれます。

エタンアミン部分のカップリング: 最後のステップは、通常、求核置換反応を通じて、オキサジアゾール中間体をエタンアミン誘導体とカップリングさせることを含みます。

工業生産方法には、これらのステップを最適化して収率とスケーラビリティを向上させることが含まれる場合があります。これは、自動合成装置と連続フローリアクターを頻繁に使用します。

化学反応の分析

1-(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)エタンアミンは、次のようなさまざまな種類の化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化でき、対応する酸化物の形成につながります。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行でき、還元された誘導体の形成につながります。

置換: この化合物は、特にエタンアミン部分で、ハロゲン化アルキルまたはアシルクロリドなどの試薬を使用して、求核置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素上のパラジウム)、制御された温度(例:還流条件)などがあります。

科学研究への応用

1-(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)エタンアミンは、いくつかの科学研究に応用されています。

医薬品化学: この化合物は、酵素や受容体などの生体標的との相互作用能力、特に新しい薬剤の開発における薬理フォアとして、その可能性について調査されています。

材料科学: 独自の構造的特徴により、この化合物は、ポリマーやナノマテリアルを含む高度な材料の開発における用途について調査されています。

生物学的調査: この化合物は、細胞プロセスに対する影響と治療薬としての可能性を理解するために、生物学的調査で使用されています。

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole moieties frequently exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms of action for 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine are still under investigation but may involve interactions with cellular pathways responsible for cell proliferation and apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have demonstrated efficacy against various bacterial strains and fungi. The difluoromethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

3. Inhibition of Enzymatic Activity

Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's viability in clinical applications .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated moieties contribute to favorable charge transport properties .

2. Photonic Devices

The optical characteristics of oxadiazole derivatives are significant for their use in photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be utilized in sensors and light-emitting applications .

Synthesis and Reactivity

The synthesis of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the difluoromethoxy group via nucleophilic substitution.

- Final coupling with ethanamine to yield the target compound.

Each step requires precise control over reaction conditions to achieve high yields and purity .

作用機序

1-(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)エタンアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジフルオロメトキシ基とオキサジアゾール環は、その結合親和性と特異性に貢献します。この化合物は、これらの標的の活性を調節し、細胞経路と生理学的プロセスのダウンストリーム効果につながる可能性があります。

類似の化合物との比較

1-(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)エタンアミンは、次のような類似の化合物と比較できます。

1-(4-(ジフルオロメトキシ)フェニル)エタンアミン: この化合物は、類似の構造をしていますが、ジフルオロメトキシ基が異なる位置にあり、反応性と生物活性に影響を与える可能性があります。

2-(3-(ジフルオロメトキシ)フェニル)エタンアミン: ジフルオロメトキシ基が異なる位置にある、別の類似の化合物で、化学的および生物学的特性にばらつきが生じます。

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-(3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine with structurally related 1,2,4-oxadiazole and triazole derivatives (Table 1). Key differences in substituents, molecular properties, and inferred biological relevance are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Predicted LogP values estimated using fragment-based methods.

Key Observations

Methylphenyl () and 4-fluorophenyl () substituents balance lipophilicity and metabolic stability, making them common in CNS-targeted agents .

Heterocycle Core :

- The 1,2,4-oxadiazole core (present in the target compound and analogs) is more electron-deficient than the 1,2,4-triazole in , affecting hydrogen-bonding capacity and aromatic interactions .

Biological Relevance :

- Compounds with phenyl or benzyl groups (Evidences 1, 2) are associated with GPCR modulation, such as serotonin receptors (e.g., L694247 in ) .

- The triazole derivative () may exhibit divergent activity due to altered hydrogen-bonding and aromatic stacking properties .

Synthetic Utility :

- The acetonitrile derivative () serves as a precursor for further functionalization, whereas ethanamine-containing compounds are typically end-products or pharmacophores .

Research Findings and Gaps

- Pharmacokinetics: No direct data exist for the target compound, but fluorinated analogs (e.g., ) often show enhanced blood-brain barrier penetration .

- Synthetic Challenges : Difluoromethoxy groups may complicate synthesis due to hydrolytic sensitivity, requiring optimized conditions for stability .

生物活性

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a difluoromethoxy group and an oxadiazole ring, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 318.3 g/mol.

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds, including those similar to 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine, exhibit significant antitumor properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the activity of key oncogenic pathways such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar oxadiazole derivatives have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating that the difluoromethoxy group may enhance membrane permeability or target specific bacterial enzymes .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are highly sought after. Research indicates that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine may possess similar anti-inflammatory effects .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The difluoromethoxy group could influence receptor binding affinities, enhancing the compound's efficacy.

- Induction of Apoptosis : Evidence suggests that similar compounds can activate apoptotic pathways in cancer cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。